molecular formula C24H25FO2 B14326355 4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol CAS No. 111872-57-2

4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol

Katalognummer: B14326355
CAS-Nummer: 111872-57-2
Molekulargewicht: 364.5 g/mol
InChI-Schlüssel: FWUVCASFEYGUNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol is an organic compound characterized by its complex structure, which includes a phenol group, a fluoro-substituted phenyl ring, and a phenoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of halogenated diphenyl ether derivatives, which undergo a series of reactions such as Friedel-Crafts acylation, reduction, and coupling reactions . The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: Reduction reactions can modify the fluoro-substituted phenyl ring.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenol group yields quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the fluoro-substituted phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other fluoro-substituted phenols and phenoxyphenyl derivatives, such as:

  • 4-Fluoro-3-methylphenol
  • 4-Fluoro-3-phenoxybenzaldehyde
  • 4-Fluoro-3-phenoxybenzoic acid

Uniqueness

4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

111872-57-2

Molekularformel

C24H25FO2

Molekulargewicht

364.5 g/mol

IUPAC-Name

4-[5-(4-fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol

InChI

InChI=1S/C24H25FO2/c1-24(2,19-11-13-20(26)14-12-19)16-6-7-18-10-15-22(25)23(17-18)27-21-8-4-3-5-9-21/h3-5,8-15,17,26H,6-7,16H2,1-2H3

InChI-Schlüssel

FWUVCASFEYGUNZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CCCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.